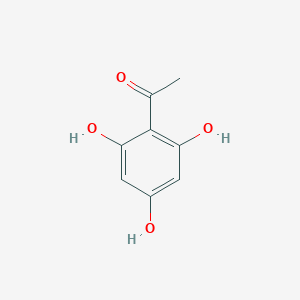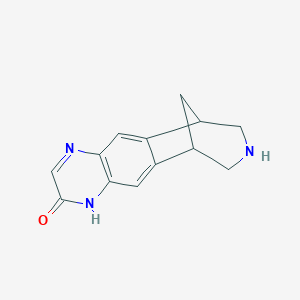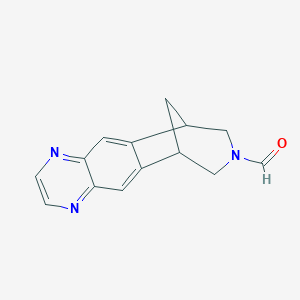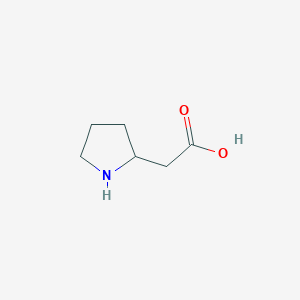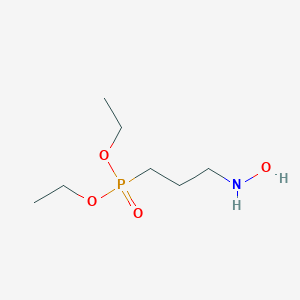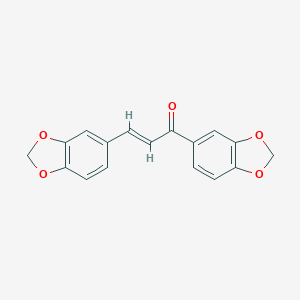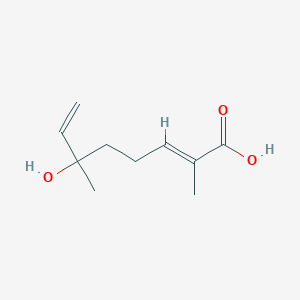
6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid involves a simple, eco-friendly methodology using microwave energy, which has been found exceedingly mild and efficient (Singh, Sharma, & Singh, 2009). This approach signifies a move towards greener chemical synthesis processes.
Molecular Structure Analysis
While specific studies focusing solely on the detailed molecular structure analysis of this compound were not found, the synthesis and applications imply a complex structure conducive to further chemical modifications and reactions. The compound's structure allows for its participation in various organic synthesis reactions, contributing to the creation of novel organic compounds.
Chemical Reactions and Properties
The chemical reactivity of this compound is indicated by its involvement in synthesis processes where it can be converted into different derivatives, showcasing its versatile chemical properties. Although direct studies on its reactions and properties were not identified, its synthesis from cycloheptadiene indicates a reactive nature conducive to further chemical transformations (Shireman & Miller, 2001).
Wissenschaftliche Forschungsanwendungen
Synthese von Cumarin-Derivaten
6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid: ist ein Vorläufer bei der Synthese von Cumarin-Derivaten. Cumarine sind wertvoll für ihre biologischen und pharmazeutischen Eigenschaften. Sie werden als pflanzliche Arzneimittel eingesetzt und kommen in der Natur als sekundäre Metaboliten in grünen Pflanzen, Pilzen und Bakterien vor. Die Synthese von Cumarin-Derivaten war aufgrund ihres potenziellen anti-HIV-, Antikrebs-, antimikrobiellen und entzündungshemmenden Potenzials ein bedeutender Forschungsbereich .
Fungizide Anwendungen
Diese Verbindung wurde verwendet, um Derivate mit fungiziden Aktivitäten zu synthetisieren. Untersuchungen haben gezeigt, dass bestimmte Derivate hohe Hemmungsraten gegen Krankheitserreger wie Rhizoctonia solani aufweisen und wirksame EC50-Werte gegen Fusarium graminearum haben. Die aromatisch substituierte Gruppe in diesen Verbindungen trägt maßgeblich zu ihren fungiziden Aktivitäten bei .
Pharmazeutische Forschung
In der pharmazeutischen Chemie haben Amidverbindungen, die von This compound abgeleitet sind, potente antibakterielle Aktivitäten und antiproliferative Wirkungen gegen menschliche Krebszelllinien gezeigt, einschließlich arzneimittelresistenter Krebszellen. Diese Ergebnisse unterstreichen das Potenzial der Verbindung bei der Entwicklung neuer antibakterieller und krebshemmender Medikamente .
Landwirtschaftliche Chemikalien
Die Derivate der Verbindung wurden zur Verwendung in landwirtschaftlichen Chemikalien synthetisiert. Einige dieser Derivate zeigen gute fungizide oder insektizide Aktivitäten, was die Relevanz der Verbindung bei der Entwicklung neuartiger Agrochemikalien zeigt .
Botanische Fungizide
Die Forschung an 2,2-dimethylchromene-Derivaten, die mit This compound verwandt sind, hat eine theoretische Grundlage für die Anwendung dieser Verbindungen als botanische Fungizide in der Landwirtschaft geschaffen. Diese Derivate sind so konzipiert, dass sie potente, niedrig toxische landwirtschaftliche Antimykotika sind .
Wirkmechanismus
Target of Action
The primary targets of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid are currently unknown
Mode of Action
It is known that the compound can undergo common organic reactions, such as esterification and acylation .
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc., which suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility suggests that it may be more effective in certain solvents . Additionally, the compound should be stored at -20°C to maintain its stability .
Eigenschaften
IUPAC Name |
(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKWMOQUUQAJGV-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCC(C)(C=C)O)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28420-25-9 | |
| Record name | 2,7-Octadienoic acid, 6-hydroxy-2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028420259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





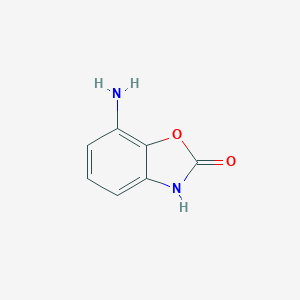

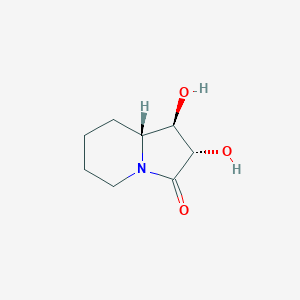
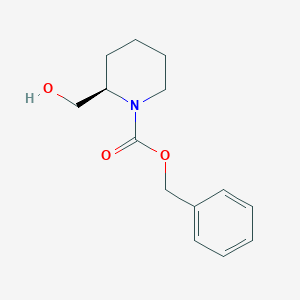
![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)
